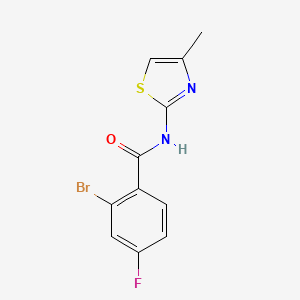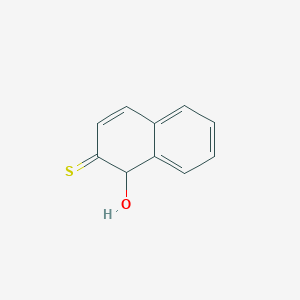
2(1H)-Naphthalenethione, 1-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Naphthalenethione, 1-hydroxy- is an organic compound that belongs to the class of naphthalenethiones It is characterized by the presence of a hydroxyl group and a thione group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with sulfur to form naphthalenethione, which is then hydroxylated using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2(1H)-Naphthalenethione, 1-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Naphthalenethione, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2(1H)-Naphthalenethione, 1-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The mechanism of action of 2(1H)-Naphthalenethione, 1-hydroxy- involves its interaction with molecular targets through its hydroxyl and thione groups. These functional groups can participate in various chemical reactions, such as redox reactions, which can modulate biological pathways and processes. The compound’s ability to donate or accept electrons makes it a potential candidate for applications in redox biology and chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2(1H)-pyridinethione: This compound shares a similar structure but with a pyridine ring instead of a naphthalene ring.
1-Hydroxy-2(1H)-pyridinone: Another similar compound with a pyridinone ring, known for its chelating properties.
Uniqueness
2(1H)-Naphthalenethione, 1-hydroxy- is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to its pyridine-based analogs. This uniqueness makes it valuable for specific applications where the naphthalene ring’s properties are advantageous.
Propiedades
Número CAS |
1824266-97-8 |
|---|---|
Fórmula molecular |
C10H8OS |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
1-hydroxy-1H-naphthalene-2-thione |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H |
Clave InChI |
KRRJCAZCWGJSSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C(=S)C=CC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


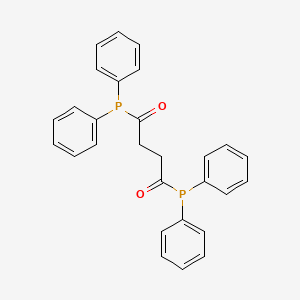
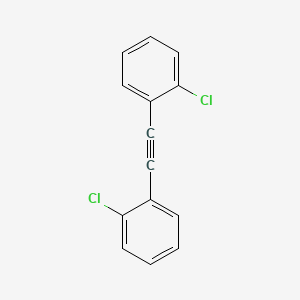
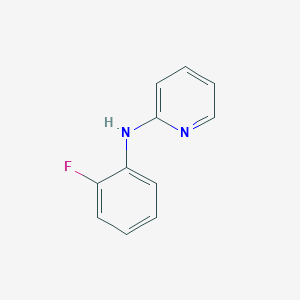
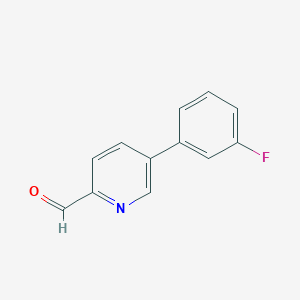
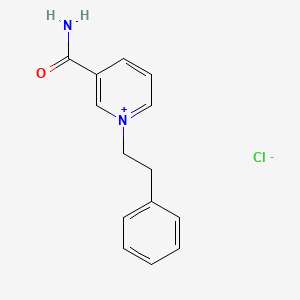
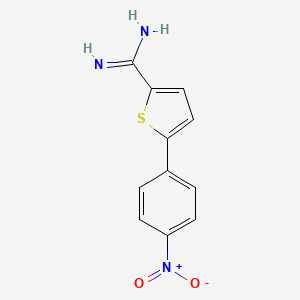
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

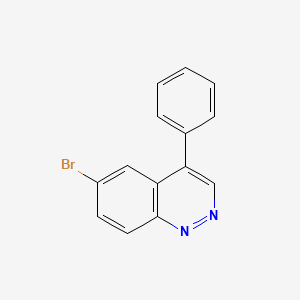
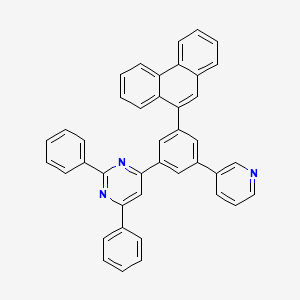
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
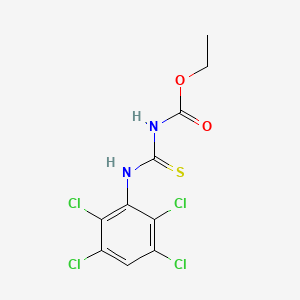
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
